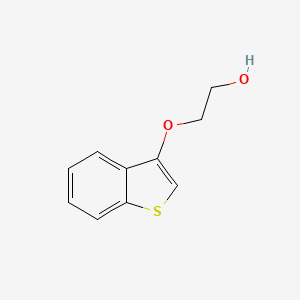

2-(1-Benzothien-3-yloxy)ethanol

Description

2-(1-Benzothien-3-yloxy)ethanol is an organic compound characterized by a benzothiophene ring linked via an ether oxygen to an ethanol moiety. Its molecular formula is inferred as C₁₀H₁₀O₂S (benzothiophene: C₇H₆S + OCH₂CH₂OH), with an estimated molecular weight of 210.26 g/mol. While direct experimental data for this compound are absent in the provided evidence, its structural analogs offer insights into its properties and applications.

Properties

CAS No. |

313656-72-3 |

|---|---|

Molecular Formula |

C10H10O2S |

Molecular Weight |

194.25 g/mol |

IUPAC Name |

2-(1-benzothiophen-3-yloxy)ethanol |

InChI |

InChI=1S/C10H10O2S/c11-5-6-12-9-7-13-10-4-2-1-3-8(9)10/h1-4,7,11H,5-6H2 |

InChI Key |

GLTVCRMMHFVUCK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)OCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Benzimidazole-Quinoline Ether Derivative (C₂₀H₁₉N₃O₃)

- Molecular Weight : 349.38 g/mol .

- Structure: Combines benzimidazole, quinoline, and ether-ethanol groups.

- Key Features: Exhibits hydrogen bonding between hydroxyl and imidazole units, forming 12-membered rings and crystal chains . Crystallizes in a monoclinic system (space group P2₁/c), with distinct lattice parameters (a = 11.9478 Å, b = 13.1338 Å) .

- Comparison: Larger molecular size and nitrogen-rich structure may enhance biological activity compared to 2-(1-benzothien-3-yloxy)ethanol.

Benzothiophene Amino Ethanol Hydrochloride (C₁₃H₁₈ClNO₂S)

- Molecular Weight : 287.81 g/mol .

- Structure: Contains a benzothiophene group linked to ethanol via an amine, with a hydrochloride salt.

- Key Features: Hydrochloride salt likely improves aqueous solubility.

- Comparison : The amine linkage and charged state contrast with the neutral ether linkage in the target compound, affecting bioavailability and reactivity.

Benzodioxole Ethanol (C₉H₁₀O₃)

- Molecular Weight : 166.18 g/mol .

- Structure: Features a 1,3-benzodioxole ring attached to ethanol.

- Key Features: Synonyms include homopiperonyl alcohol, highlighting applications in fragrance and organic synthesis . Benzodioxole’s electron-rich oxygen atoms may increase polarity compared to benzothiophene’s sulfur-containing ring.

- Comparison : The absence of sulfur in benzodioxole could reduce aromatic stability but enhance metabolic degradation pathways.

Phenoxy Ether with Branched Alkyl Chain (C₁₆H₂₄O₃)

- CAS No.: 9036-19-5 .

- Structure: A phenoxy ether with a bulky 1,1,3,3-tetramethylbutyl substituent.

- Key Features :

- High lipophilicity due to the branched alkyl chain, suggesting utility in surfactant or polymer applications.

Benzothiazole Derivative (C₁₅H₁₅NOS)

- Structure: Combines benzothiazole and dimethylphenyl groups with ethanol .

- Key Features :

- Synthesized via reactions involving mercaptobenzothiazole and aldehydes, indicating versatile synthetic routes .

- Explored for antimicrobial and anticancer activities.

- Comparison : The benzothiazole ring’s nitrogen and sulfur atoms may confer distinct electronic properties compared to benzothiophene.

Key Findings and Implications

- Electronic Effects : Benzothiophene’s sulfur atom may enhance electron delocalization compared to benzodioxole’s oxygen atoms, affecting reactivity and binding interactions.

- Solubility : Hydroxyl and ether groups in all compounds promote moderate polarity, but hydrochloride salts (e.g., ) or bulky substituents (e.g., ) can drastically alter solubility.

Notes

- Experimental validation (e.g., crystallography, solubility assays) is recommended to confirm inferred properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.